(2R,4R)-4-methylpiperidine-2-carboxylic acid chemical properties
(2R,4R)-4-methylpiperidine-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2R,4R)-4-methylpiperidine-2-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
(2R,4R)-4-methylpiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable building block for synthesizing complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic characterization, synthesis, and applications of (2R,4R)-4-methylpiperidine-2-carboxylic acid, with a particular focus on its role as a key intermediate in the synthesis of the direct thrombin inhibitor, Argatroban. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.
Introduction and Molecular Structure
(2R,4R)-4-methylpiperidine-2-carboxylic acid, also known as (2R,4R)-4-methylpipecolic acid, is a substituted derivative of piperidine, a saturated six-membered nitrogen-containing heterocycle. The molecule possesses two chiral centers at the C2 and C4 positions, leading to the existence of multiple stereoisomers. The (2R,4R) configuration denotes a specific trans arrangement of the carboxylic acid and methyl groups on the piperidine ring.
The presence of both a secondary amine (a basic center) and a carboxylic acid (an acidic center) makes it a zwitterionic amino acid under physiological conditions. This dual functionality, combined with the conformational constraint imposed by the piperidine ring and the specific stereochemistry, is crucial for its interaction with biological targets.[1] Its most notable application is as a pivotal intermediate in the synthesis of Argatroban, a potent and selective small-molecule direct thrombin inhibitor used for anticoagulant therapy.[2] The precise stereochemistry of (2R,4R)-4-methylpiperidine-2-carboxylic acid is critical for the therapeutic efficacy of Argatroban, highlighting the importance of stereocontrol in its synthesis.[1]
Physicochemical and Computed Properties
The physical and chemical properties of (2R,4R)-4-methylpiperidine-2-carboxylic acid are fundamental to its handling, reactivity, and role in synthesis. The following table summarizes its key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | (2R,4R)-4-methylpiperidine-2-carboxylic acid | [3] |
| Synonyms | (2R,4R)-4-methyl-2-pipecolic acid, trans-(+)-4-Methyl-2-piperidinecarboxylic acid | [3] |
| CAS Number | 74892-81-2 | [3][4][5] |
| Molecular Formula | C₇H₁₃NO₂ | [3][5] |
| Molecular Weight | 143.18 g/mol | [3][5] |
| Canonical SMILES | C[C@@H]1CCNC(=O)O | [3] |
| InChIKey | UQHCHLWYGMSPJC-PHDIDXHHSA-N | [3] |
| XLogP3 (Computed) | -1.6 | [3][6] |
| Topological Polar Surface Area | 49.3 Ų | [3][6] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Causality Insight: The negative XLogP3 value indicates a high degree of hydrophilicity. This is expected due to the presence of the ionizable carboxylic acid and amine groups, which dominate the molecule's polarity over the relatively small alkyl backbone. This property influences its solubility in various solvent systems, a critical consideration for reaction and purification protocols.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of (2R,4R)-4-methylpiperidine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides structural confirmation. Protons adjacent to the carbonyl group (α-protons) are expected to resonate in the 2.0-3.0 ppm region.[7] The proton at the C2 position, being adjacent to both the nitrogen and the carbonyl group, would appear as a distinct multiplet. The methyl protons at C4 would likely appear as a doublet around 0.9-1.2 ppm. The remaining piperidine ring protons would present as a complex series of multiplets. The carboxylic acid proton is often broad and may exchange with deuterated solvents, appearing around 12 ppm in solvents like DMSO-d₆.[1]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 170-180 ppm range.[7] The carbons attached to the nitrogen (C2 and C6) would resonate around 40-60 ppm. The methyl carbon would be found in the upfield region, typically 15-25 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For C₇H₁₃NO₂, the expected exact mass is approximately 143.0946 Da.[1][3] A common fragmentation pattern for carboxylic acid derivatives involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of an acylium ion.[7]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by several key absorption bands:
-
A very broad O-H stretch from the carboxylic acid, typically centered around 2500-3300 cm⁻¹.
-
A strong C=O stretch for the carbonyl group of the carboxylic acid, appearing around 1700-1730 cm⁻¹.[8]
-
An N-H stretch from the secondary amine, which can be observed around 3300-3500 cm⁻¹, often overlapping with the broad O-H band.
-
C-H stretching bands for the aliphatic parts of the molecule below 3000 cm⁻¹.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (2R,4R)-4-methylpiperidine-2-carboxylic acid is a critical challenge, as its biological application is strictly dependent on its stereochemistry. A common and effective strategy involves the synthesis of a mixture of stereoisomers followed by chiral resolution.[2]
A widely reported synthetic pathway begins with 4-methyl-2-pyridinecarboxylic acid.[2] The key transformations are outlined below.
Caption: General synthetic workflow for (2R,4R)-4-methylpiperidine-2-carboxylic acid.
-
Step 1: Reduction: The aromatic pyridine ring of the starting material is reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under hydrogen pressure.[2][9] This step generates a mixture of cis and trans stereoisomers of 4-methylpiperidine-2-carboxylic acid.
-
Step 2: Esterification: The carboxylic acid group is often protected as an ester (e.g., ethyl ester) to facilitate purification and prevent unwanted side reactions in subsequent steps. This can be accomplished using reagents like thionyl chloride followed by an alcohol.[2][10]
-
Step 3: Isomer Separation: The desired trans isomer is separated from the cis isomer. This can be achieved through techniques like fractional crystallization or column chromatography.[2]
-
Step 4: Chiral Resolution: This is the most critical step for obtaining the desired enantiomer. The racemic mixture of the trans-ester is treated with a chiral resolving agent, such as D-mandelic acid, L-tartaric acid, or dextrocamphoric acid.[2][10] This forms a pair of diastereomeric salts, which have different solubilities and can be separated by crystallization.
-
Step 5: Liberation of the Final Product: After separation, the desired diastereomeric salt is treated with a base to remove the chiral resolving agent, followed by hydrolysis of the ester (if necessary) to yield the final (2R,4R)-4-methylpiperidine-2-carboxylic acid.
Exemplary Protocol: Chiral Resolution of trans-4-Methylpiperidine-2-carboxylate
This protocol is a representative methodology based on described chemical literature and patents.[2][10] It must be adapted and optimized for specific laboratory conditions.
-
Dissolution: Dissolve 1.0 equivalent of the racemic trans-4-methylpiperidine-2-carboxylic acid ethyl ester in a suitable solvent such as acetone or ethanol.
-
Addition of Resolving Agent: Add 1.0 equivalent of the chiral resolving acid (e.g., L-tartaric acid) to the solution.[10]
-
Diastereomeric Salt Formation: Heat the mixture gently (e.g., to 40 °C) with stirring until all solids dissolve.[10] Allow the solution to cool slowly to room temperature (e.g., 20-25 °C) to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the precipitated solid by filtration. The solid corresponds to the less soluble diastereomeric salt.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected solid can be recrystallized from the same solvent system.
-
Liberation of the Free Base: Suspend the purified diastereomeric salt in water and cool the mixture (e.g., 5-10 °C).[10] Add an aqueous base solution (e.g., 30% potassium carbonate) to neutralize the tartaric acid and liberate the free amine ester.[10]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Final Product Isolation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate.[10] Subsequent hydrolysis would yield the target carboxylic acid.
Chemical Reactivity and Applications
The reactivity of (2R,4R)-4-methylpiperidine-2-carboxylic acid is dictated by its two primary functional groups: the secondary amine and the carboxylic acid.
-
Amine Reactivity: The secondary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and sulfonylation. This reactivity is exploited in the synthesis of Argatroban, where the piperidine nitrogen is coupled with a substituted sulfonyl chloride derivative.[4]
-
Carboxylic Acid Reactivity: The carboxylic acid group can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This is fundamental to its use as a building block, allowing for peptide-like coupling reactions.
The primary and most significant application of this compound is as a key intermediate for Argatroban.[2] The defined stereochemistry and conformation of the 4-methylpiperidine-2-carboxylic acid moiety are essential for fitting into the active site of the thrombin enzyme, thereby inhibiting its function and preventing blood clot formation.[2] Beyond Argatroban, this scaffold is of interest in the design of other biologically active agents where a constrained, chiral amino acid analogue is required.[1]
Conclusion
(2R,4R)-4-methylpiperidine-2-carboxylic acid is a specialized chemical entity whose value is intrinsically linked to its precise three-dimensional structure. A thorough understanding of its physicochemical properties, spectroscopic signatures, and stereocontrolled synthesis is paramount for its effective use in pharmaceutical research and manufacturing. As a cornerstone in the synthesis of the life-saving anticoagulant Argatroban, it exemplifies the critical role of stereochemistry in modern drug design and underscores the necessity of robust synthetic and analytical methodologies for producing enantiomerically pure active pharmaceutical ingredients.
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